Bifenazate

概要

説明

ビフェナゼートは、主に植物食性ダニの防除に使用される殺ダニ剤です。クモダニなど、農業環境における一般的な害虫に対する幅広い効果で知られています。ビフェナゼートは、水への溶解性と揮発性が低く、地下水への浸透が少ないのが特徴です。 また、速効性と持続効果で知られています .

2. 製法

合成経路と反応条件: ビフェナゼートは、カルバゼートエステルの生成を含む一連の化学反応によって合成できます。一般的な方法の1つは、イソプロピルクロロホルメートと2-(4-メトキシフェニル)ヒドラジンを反応させて、中間体であるイソプロピル2-(4-メトキシフェニル)ヒドラジンカルボキシレートを生成することです。 この中間体は次に、4-メトキシビフェニル-3-イルアミンと反応してビフェナゼートを生成します .

工業生産方法: ビフェナゼートの工業生産は、通常、前述の合成経路を使用して大規模な合成を行います。このプロセスは、温度、圧力、pHなどの反応条件を注意深く制御することで、高収率と高純度を実現するように最適化されています。 最終生成物は通常、結晶固体の形で得られ、その後、さまざまな殺虫剤製品に配合されます .

準備方法

Synthetic Routes and Reaction Conditions: Bifenazate can be synthesized through a series of chemical reactions involving the formation of carbazate esters. One common method involves the reaction of isopropyl chloroformate with 2-(4-methoxyphenyl)hydrazine to form the intermediate isopropyl 2-(4-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with 4-methoxybiphenyl-3-ylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually obtained in the form of a crystalline solid, which is then formulated into various pesticide products .

化学反応の分析

Hydrolysis

Bifenazate undergoes pH-dependent hydrolysis in aqueous environments. Key pathways and rates include:

Table 1: Hydrolysis kinetics of this compound (25°C, sterile buffers)

| pH | DT₅₀ (half-life) | Major Products |

|---|---|---|

| 4 | 9.1 days | This compound-diazene, methoxybiphenyls |

| 5 | 5.4 days | This compound-diazene, hydroxybiphenyls |

| 7 | 20 hours | This compound-diazene (58.5% peak) |

| 9 | 1.6 hours | Hydroxybiphenyls, CO₂ |

The initial step involves oxidation to This compound-diazene (CAS 149878-40-0), which subsequently hydrolyzes to methoxy- and hydroxybiphenyl derivatives (e.g., 3,4-dihydroxybiphenyl, 3-hydroxy-4-methoxybiphenyl) . Contradictory stability data exist: while some studies report hydrolytic stability under food processing conditions , others confirm rapid decomposition in sterile water via oxidation-hydrolysis cascades .

Photolysis

This compound degrades under simulated sunlight, with pathways influenced by medium composition:

Table 2: Photolysis rates of this compound

| Medium | DT₅₀ (half-life) | Major Products |

|---|---|---|

| pH 5 buffer (water) | 0.72–0.9 days | 3,4-dihydroxybiphenyl, CO₂ |

| Acetonitrile | 2 hours | Diazene derivatives, hydroxylated biphenyls |

| Green pepper skin | 23–34 hours | This compound-diazene, polar byproducts |

Photolysis in water generates 3-hydroxy-4-methoxybiphenyl (32% of initial ¹⁴C) and 3,4-dihydroxybiphenyl (16%) . On plant surfaces, degradation mimics aqueous pathways due to water released via transpiration .

Oxidation and Autoxidation

This compound undergoes spontaneous oxidation in aerobic conditions:

-

Autoxidation in water (pH 5.7): Half-life = 34 hours, mediated by superoxide anions .

-

Oxidation in acetonitrile : Stable in the dark but rapidly photodegraded (DT₅₀ = 2 hours) via NN bond cleavage .

Key intermediates include This compound-diazene and reactive oxygen species (ROS), which drive chain reactions in aqueous media .

Animal Metabolism (Rats, Goats, Hens)

This compound is metabolized via:

-

Hydrazine oxidation to this compound-diazene.

-

Demethylation and ring hydroxylation (e.g., 4-hydroxybiphenyl).

Table 3: Major metabolites in animal tissues

| Metabolite | Tissue Distribution | Max. Residue (mg/kg) |

|---|---|---|

| This compound-diazene | Fat, liver | 0.072 |

| 4-hydroxybiphenyl glucuronide | Liver, milk | 0.017 |

| 4-methoxybiphenyl | Muscle, fat | 0.005 |

Plant Metabolism

Residues on crops (e.g., oranges, apples) primarily consist of surface-bound this compound and diazene derivatives. Polar metabolites account for ≤24% of total radioactive residues (TRR) .

Environmental Degradation

This compound rapidly dissipates in soil (DT₅₀ = 7.2 hours) and water (DT₅₀ = 7.7 hours at pH 7) . Key environmental byproducts include:

科学的研究の応用

Agricultural Applications

Bifenazate is primarily utilized as an acaricide in agriculture to manage phytophagous mites, which are significant pests affecting crops. Its applications include:

- Target Crops : this compound has been effectively used on a variety of crops, including strawberries and fruiting vegetables such as tomatoes, cucumbers, and peppers. It is also applied to ornamental plants and nursery ornamentals .

- Efficacy : Research indicates that this compound maintains high toxicity against various mite species across all life stages. For instance, studies have shown that it exhibits significant efficacy against Tetranychus urticae and Panonychus citri, with minimal loss of effectiveness over time .

Environmental Impact and Safety

The environmental fate of this compound has been a subject of study to assess its safety for non-target organisms:

- Residue Levels : Studies have evaluated the maximum residue levels of this compound in agricultural products, ensuring compliance with safety standards for human consumption .

- Impact on Beneficial Species : Notably, this compound does not adversely affect beneficial predatory mites such as Phytoseiulus persimilis and Neoseiulus californicus, which continue to thrive post-treatment. This characteristic enhances its appeal as an environmentally friendly pest control option .

Sublethal Effects and Enzymatic Activity

Research has explored the sublethal effects of this compound on target species:

- Enzymatic Changes : A study demonstrated that exposure to low lethal concentrations of this compound affected enzymatic properties in Panonychus citri, altering activities of protective enzymes such as catalase (CAT) and superoxide dismutase (SOD). These changes can impact the overall fitness of the pest populations, potentially leading to reduced reproductive success and longevity .

Case Study 1: Efficacy on Strawberry Cultivation

A field study conducted on strawberry crops illustrated that this compound effectively controlled spider mite populations while maintaining the health of the plants and surrounding beneficial insect communities. The results indicated a significant reduction in mite numbers compared to untreated controls over several weeks post-application.

Case Study 2: Long-term Field Trials

Long-term trials demonstrated that this compound retained approximately 90% efficacy against Tetranychus urticae one month after application, showcasing its durability as an acaricide in field conditions .

Regulatory Status

This compound has undergone rigorous evaluation by regulatory bodies such as the European Food Safety Authority (EFSA), which has confirmed its safety profile when used according to recommended guidelines. However, ongoing assessments are necessary to address potential data gaps related to its metabolites and environmental impact .

作用機序

ビフェナゼートは、複合体IIIでのミトコンドリア電子伝達を阻害することでその効果を発揮します。この阻害は、アデノシン三リン酸(ATP)の産生を阻害し、ダニの麻痺と死につながります。 ビフェナゼートの主な分子標的は、電子伝達鎖の構成要素であるミトコンドリアシトクロムbです .

6. 類似の化合物との比較

ビフェナゼートは、その特定の作用機序と、幅広いダニ種に対する効果から、殺ダニ剤の中では独特です。類似の化合物には以下のようなものがあります。

アセキノシル: 複合体IIIでのミトコンドリア電子伝達を阻害する別の殺ダニ剤。

スピロジクロフェン: ダニの脂質合成を阻害するテトロニック酸誘導体。

ピリミジフェン: ミトコンドリア電子伝達(複合体I)も阻害するピリミジンアミン殺ダニ剤.

ビフェナゼートは、速効性、持続効果、特定の作用機序を組み合わせた独自の特性により、ダニの防除と抵抗性管理において貴重なツールとなっています。

類似化合物との比較

Bifenazate is unique among acaricides due to its specific mode of action and its effectiveness against a broad spectrum of mite species. Similar compounds include:

Acequinocyl: Another acaricide that inhibits mitochondrial electron transport at complex III.

Spirodiclofen: A tetronic acid derivative that inhibits lipid synthesis in mites.

Pyrimidifen: A pyrimidinamine acaricide that also inhibits mitochondrial electron transport, but at complex I.

This compound’s unique combination of rapid action, long-lasting effects, and specific mode of action makes it a valuable tool in mite control and resistance management.

生物活性

Bifenazate is a novel acaricide primarily used for controlling spider mites, particularly Tetranychus urticae and Plutella xylostella. Its biological activity extends beyond mere pest control, influencing various biological pathways in target organisms. This article explores the biological activity of this compound, including its effects on gene expression, detoxification mechanisms, and potential risks.

This compound acts as a selective inhibitor of mitochondrial respiration in arthropods, leading to energy depletion and eventual mortality in pests. Studies have shown that this compound affects various metabolic pathways, including xenobiotic metabolism and oxidative phosphorylation.

Gene Expression Changes

Research has demonstrated significant alterations in gene expression following exposure to this compound. A transcriptome analysis of P. xylostella larvae revealed that:

- Up-regulated Genes : 526 genes were up-regulated, including detoxifying enzymes such as cytochrome P450s and glutathione S-transferases (GSTs).

- Down-regulated Genes : 231 genes were down-regulated, particularly those involved in tyrosine metabolism and purine pathways .

The activation of detoxification pathways suggests that this compound induces a stress response in treated organisms, which may contribute to resistance development over time.

Biochemical Effects

This compound's impact on biochemical parameters has been extensively studied. For instance, its effects on protective enzyme activities in P. citri include:

- Catalase (CAT) : Increased activity at low concentrations (LC10 and LC30).

- Superoxide Dismutase (SOD) : Variable responses with no significant change at higher concentrations.

- Peroxidase (POD) : Significant increase at LC30 compared to controls .

These findings indicate that this compound not only affects pest mortality but also alters physiological functions related to oxidative stress.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Impact on Spider Mites : A study demonstrated that sublethal doses of this compound affected the reproductive success and longevity of Tetranychus urticae, suggesting potential long-term ecological consequences .

- Effects on Non-target Species : Research indicates that this compound has minimal effects on beneficial predatory mites, which may be advantageous in integrated pest management strategies .

- Toxicokinetics : In toxicokinetic studies, this compound showed approximately 36% oral absorption with significant distribution to organs such as the liver and kidneys, but no evidence of bioaccumulation was observed .

Safety and Risk Assessment

The safety profile of this compound has been evaluated through various studies:

- Genotoxicity : this compound is considered non-genotoxic based on results from the Ames test and other mutagenicity assays.

- Carcinogenic Potential : Comprehensive reviews concluded that this compound does not exhibit carcinogenic potential in animal studies, with no dose-related increases in tumor incidence observed .

Summary Table

| Parameter | Findings |

|---|---|

| Up-regulated Genes | 526 genes (detoxification enzymes) |

| Down-regulated Genes | 231 genes (tyrosine/purine metabolism) |

| CAT Activity | Increased at LC10 & LC30 |

| SOD Activity | Variable response |

| POD Activity | Significant increase at LC30 |

| Oral Absorption | ~36% |

| Genotoxicity | Negative in multiple assays |

| Carcinogenicity | No evidence found |

特性

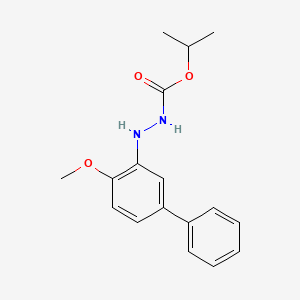

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKTXFWDRXILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032525 | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 240 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Beige crystalline solid (technical grade) | |

CAS No. |

149877-41-8 | |

| Record name | Bifenazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenazate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-125 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of bifenazate?

A1: While initially thought to be a neurotoxin, this compound is now understood to primarily act as a Qo pocket inhibitor of the mitochondrial complex III. [, , ] This means it disrupts the electron transport chain within mitochondria, ultimately leading to cellular energy depletion and death in target organisms.

Q2: What are the downstream effects of this compound's action on mitochondrial complex III?

A3: Inhibiting complex III disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [] This cellular energy depletion and oxidative stress ultimately result in cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H22N4O3, and its molecular weight is 390.43 g/mol. (Information derived from chemical structure databases)

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on biological activity and resistance mechanisms, spectroscopic data like NMR and IR spectra are crucial for structural confirmation. This information can be found in resources like the pesticide database of the National Pesticide Information Center (NPIC).

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily an acaricide and not known for exhibiting catalytic properties. Its mechanism of action revolves around inhibiting a specific enzyme rather than catalyzing a reaction.

Q6: Have there been any computational studies on this compound?

A6: While the provided papers do not extensively discuss computational studies, these methods can be valuable for understanding this compound's interaction with its target (complex III) at a molecular level. Molecular docking and molecular dynamics simulations could provide insights into binding affinity and potential resistance mechanisms.

Q7: What are the safety considerations and regulations surrounding the use of this compound?

A11: The research highlights the importance of evaluating the dietary risk of this compound and its metabolites. [] Regulatory agencies like the European Food Safety Authority (EFSA) [] set maximum residue levels (MRLs) for this compound in different crops to ensure consumer safety.

Q8: What are the main mechanisms of resistance to this compound in spider mites?

A12: Resistance to this compound in spider mites is primarily associated with mutations in the mitochondrial cytochrome b gene, specifically in the Qo pocket where this compound binds. [, , , , ] The most common mutation reported is G126S. [, , ]

Q9: Does resistance to this compound confer cross-resistance to other acaricides?

A13: Yes, this compound resistance frequently confers cross-resistance to other Qo inhibitors, particularly acequinocyl. [, , ] This emphasizes the importance of understanding cross-resistance patterns for developing effective resistance management strategies.

Q10: Are there any other mechanisms of this compound resistance besides target-site mutations?

A14: While target-site mutations are the primary mechanism, some studies suggest that enhanced detoxification by enzymes like P450 monooxygenases could also play a role in this compound resistance. [, ]

Q11: What is the toxicity profile of this compound to non-target organisms?

A15: Research has focused on assessing the toxicity of this compound to beneficial predatory mites like Phytoseiulus persimilis and Neoseiulus californicus. [, , , , ] While some studies found this compound to be safe at recommended field rates, [, ] others reported negative impacts on predatory mite survival and reproduction, highlighting the importance of careful consideration and potential mitigation strategies when using this compound in integrated pest management programs. []

Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites in environmental and biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), or tandem mass spectrometry (MS/MS) are widely used to analyze this compound residues. [, , , , ]

Q13: What is the impact of this compound exposure on different life stages of spider mites?

A19: Research suggests that the sensitivity to this compound can vary across different life stages of spider mites. [, , ] Understanding stage-specific susceptibility is crucial for optimizing control strategies and targeting the most vulnerable life stages.

Q14: What is the current status of this compound resistance in different geographical regions?

A20: The provided research highlights the emergence of this compound resistance in various geographical regions, including China, Jordan, and South Korea. [, , , , , ] This emphasizes the need for ongoing monitoring of resistance development and implementation of appropriate resistance management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。